molecular formula C22H20FN3O2 B11333904 2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11333904
M. Wt: 377.4 g/mol
InChI Key: MYMHUTIHHGNUAR-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinazolinone core.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the quinazolinone core.

    Introduction of the Methoxyphenyl Group: This step involves the addition of a methoxyphenyl group to the structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific groups in the structure are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one include other quinazolinone derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-fluoroanilino)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H20FN3O2/c1-13-21-19(26-22(24-13)25-17-7-5-16(23)6-8-17)11-15(12-20(21)27)14-3-9-18(28-2)10-4-14/h3-10,15H,11-12H2,1-2H3,(H,24,25,26)

InChI Key

MYMHUTIHHGNUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CC(CC2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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